(1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL
Description
(1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL is a chiral cyclopentanol derivative featuring a 3,5-dimethylphenyl substituent at the C2 position.
Properties
IUPAC Name |
(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFUOQYIAKJGKU-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCC2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]2CCC[C@H]2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3,5-dimethylbenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes aldol condensation with 3,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ketone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be further reduced to form cyclopentane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of alkyl halides or tosylates.
Scientific Research Applications
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Studies: Used to study enzyme-substrate interactions due to its chiral nature.
Medicine
Pharmaceuticals: Potential use in the development of chiral drugs.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific active sites, influencing biological pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of related molecules:
Cyclopentanone and Cyclopentanol Derivatives
- 2,5-Di(cyclopentylidene)cyclopentan-1-one (): Structure: Contains two cyclopentylidene groups and a ketone. Safety: Limited toxicological data (similar to the target compound), necessitating caution in handling .
Strobilurin-like Fungicides ()
- Azoxystrobin (A.1.1) and Pyraclostrobin (A.1.14): Structure: Feature methoxyacrylate or β-methoxyacrylate groups linked to aromatic rings. Key Differences: These fungicides lack the cyclopentanol backbone but share substituted aromatic moieties (e.g., 3,5-dimethylphenyl). Their ester/acrylate groups enhance membrane permeability, unlike the hydroxyl group in the target compound, which may limit bioavailability .
Phosphino-Cyclopentanol Complexes ()
- [1R,2S,4S,6S,7S]-4-[2-Di(3,5-xylyl)phosphino]phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo-[5.2.1.0]decane: Structure: Shares the 3,5-dimethylphenyl group and cyclopentanol core but includes a phosphino ligand and a tricyclic framework. Key Differences: The phosphino group enhances catalytic activity in asymmetric hydrogenation, whereas the target compound’s simpler structure may favor synthetic versatility .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
Synthetic Utility: The hydroxyl group in this compound may facilitate chiral resolution or serve as a hydrogen-bond donor in catalytic systems, akin to phosphino-cyclopentanol complexes used in asymmetric hydrogenation .
Biological Activity : While strobilurin fungicides () target mitochondrial respiration, the target compound’s aromatic and hydroxyl groups could hypothetically interact with fungal enzymes, though direct evidence is absent .
Safety Profile : Like 2,5-Di(cyclopentylidene)cyclopentan-1-one (), the compound’s toxicity remains uncharacterized, warranting rigorous toxicological studies before industrial use .
Biological Activity
The compound (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL is a chiral alcohol that has garnered attention for its potential biological activities. The unique stereochemistry and structural features of this compound allow it to interact with various biological systems, making it significant in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C_{12}H_{16}O
- Molecular Weight : 192.26 g/mol
- Structure : The compound features a cyclopentane ring with a hydroxyl group and a 3,5-dimethylphenyl substituent.
The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors and enzymes. The chiral nature of the compound allows for stereospecific interactions that can modulate biological pathways. Preliminary studies suggest that it may influence enzyme activity or receptor binding, which is crucial for drug development.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Neuropharmacological Effects : Initial studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions like Parkinson's disease by modulating dopaminergic pathways.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various experimental models, indicating its potential as an anti-inflammatory agent.
- Antioxidant Properties : The presence of the hydroxyl group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
Neuropharmacological Studies
A study explored the effects of this compound on animal models of Parkinson's disease. The results indicated significant improvements in motor functions and a reduction in neuroinflammation markers following administration of the compound.
| Study Reference | Findings |
|---|---|
| Significant improvement in motor functions in MPTP-induced Parkinson's model. | |
| Reduction in neuroinflammation markers post-treatment. |
Anti-inflammatory Research
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
| In Vitro Study | Cytokine Inhibition |
|---|---|
| Study A | TNF-alpha reduced by 40% |
| Study B | IL-6 reduced by 30% |
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds highlight the unique biological activity of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1R,2S)-2-(3,4-Dimethylphenyl)cyclopentan-1-OL | Contains a different dimethyl substitution | Altered binding affinity to receptors |
| (1R,2S)-2-(4-Methylphenyl)cyclopentan-1-OL | Different phenyl substitution | Variability in anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
